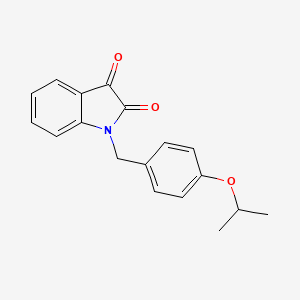

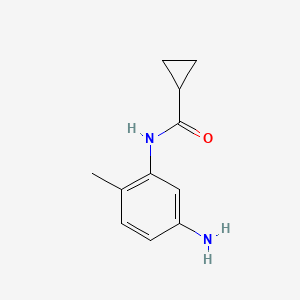

![molecular formula C12H10N2O2 B2674526 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 123044-21-3](/img/structure/B2674526.png)

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione” is a heterocyclic compound . It is part of the pyrimidine family, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H10N2O2 . Its molecular weight is 214.22 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

Novel methods for synthesizing indeno[1,2-d]pyrimidine-2,5-dione derivatives involve intramolecular Friedel-Crafts reactions and treatments with palladium on charcoal to produce dehydrogenated products. These procedures highlight innovative approaches to creating fused pyrimidine structures, showcasing the versatility of these compounds in synthetic chemistry (Mobinikhaledi, Foroughifar, & Jafari, 2007).

Fluorescent Properties

The development of new fluorescent compounds based on indeno[1,2-d]pyrimidine derivatives opens avenues for their application in material sciences and bioimaging. These compounds exhibit fluorescence in the solid state, which could be valuable for developing new imaging tools and sensors (Hagimori et al., 2016).

Biological Activity and Applications

Urease Inhibition

Some derivatives have been explored for their urease inhibitory activity, which is significant for medical research, especially in developing treatments for conditions like ulcers and urinary tract infections. The synthesis and characterization of these compounds reveal their potential as urease inhibitors, contributing to the development of new therapeutic agents (Rauf et al., 2010).

Antimicrobial Activity

The synthesis of indeno[1,2-d]pyrimidine derivatives and their subsequent evaluation for antimicrobial activity against various bacteria indicate their potential as leads for developing new antimicrobial agents. Such studies are crucial in the fight against antibiotic-resistant strains of bacteria (Dabholkar, Patil, & Pandey, 2012).

Supramolecular Assemblies

The exploration of indeno[1,2-d]pyrimidine derivatives in forming supramolecular assemblies with crown ethers suggests applications in nanotechnology and materials science. These assemblies could lead to new materials with unique properties for electronics, catalysis, or sensing applications (Fonari et al., 2004).

Propriétés

IUPAC Name |

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-6-9-10(14-12(16)13-6)7-4-2-3-5-8(7)11(9)15/h2-5,10H,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUKOEJGNRDGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=CC=CC=C3C2=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)

![1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2674444.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674445.png)

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)

![N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2674449.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)

![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)